
3-(1,3-Benzodioxol-5-yl)-4-phenylbutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1,3-Benzodioxol-5-yl)-4-phenylbutanoic acid, commonly known as BPB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BPB belongs to the family of phenylbutanoic acid derivatives and is synthesized through a multistep process.
Mecanismo De Acción
The mechanism of action of BPB is not fully understood. However, it is believed that BPB exerts its therapeutic effects by modulating the activity of various receptors, including the GABA receptor and the NMDA receptor. BPB has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response.
Biochemical and Physiological Effects:
BPB has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. BPB has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BPB has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. BPB is also stable under normal laboratory conditions. However, BPB has limitations, including its low solubility in water, which can make it difficult to work with in some experiments.
Direcciones Futuras
There are several future directions for research on BPB. One area of research is the development of more efficient and cost-effective synthesis methods for BPB. Another area of research is the investigation of the potential therapeutic applications of BPB in other diseases, such as cancer and diabetes. Additionally, further studies are needed to fully understand the mechanism of action of BPB and to identify potential side effects.
Métodos De Síntesis
The synthesis of BPB involves a multistep process that includes the reaction of 3,4-methylenedioxyphenyl-2-nitropropene with phenylacetic acid followed by reduction with sodium borohydride. The final product, BPB, is obtained through acid hydrolysis of the intermediate product obtained from the reduction step.
Aplicaciones Científicas De Investigación
BPB has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. BPB has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propiedades
Nombre del producto |
3-(1,3-Benzodioxol-5-yl)-4-phenylbutanoic acid |
|---|---|
Fórmula molecular |
C17H16O4 |
Peso molecular |
284.31 g/mol |
Nombre IUPAC |
3-(1,3-benzodioxol-5-yl)-4-phenylbutanoic acid |
InChI |
InChI=1S/C17H16O4/c18-17(19)10-14(8-12-4-2-1-3-5-12)13-6-7-15-16(9-13)21-11-20-15/h1-7,9,14H,8,10-11H2,(H,18,19) |
Clave InChI |
ZIYPBRZAYCDRNU-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)C(CC3=CC=CC=C3)CC(=O)O |
SMILES canónico |
C1OC2=C(O1)C=C(C=C2)C(CC3=CC=CC=C3)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Isopropyl 2-methyl 5-[(2-fluorobenzoyl)amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B262152.png)
![5-(4-methylphenyl)-4-({(E)-[5-(3-nitrophenyl)furan-2-yl]methylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B262154.png)
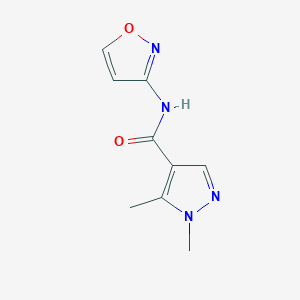
![2-({methyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B262158.png)
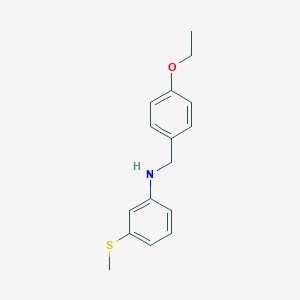
![3-{5-bromo-3-nitro-1H-1,2,4-triazol-1-yl}-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-1-adamantanecarboxamide](/img/structure/B262161.png)
![2-chloro-4,5-difluoro-N-[3-(1-piperidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide](/img/structure/B262163.png)
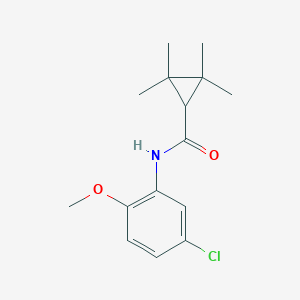
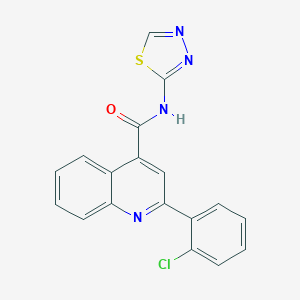
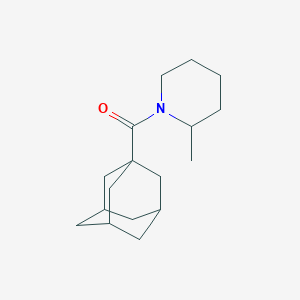
![N-[3-(1H-imidazol-1-yl)propyl]-2-phenoxyacetamide](/img/structure/B262171.png)


